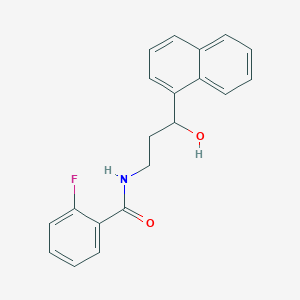

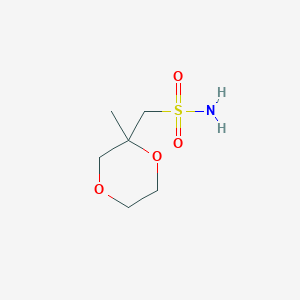

2-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has been studied for its potential use in various fields, including pharmacology and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Mono- and Difluoronaphthoic Acids : Aryl carboxamides, which include fluorinated naphthoic acids, are essential structural units in various biologically active compounds. The research focused on synthesizing mono- and difluorinated naphthoic acids, providing insights into the chemical properties and synthesis methods of these compounds (Tagat et al., 2002).

Biomedical Applications

- Colorimetric Sensing of Fluoride Anions : A study explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This application is significant in the detection of fluoride levels in various environments (Younes et al., 2020).

Advanced Material Development

- Development of Fluorescent Films for Aniline Vapor Detection : Research on the modification of naphthalene diimide led to the creation of fluorescent films with potential applications in detecting aniline vapor. This demonstrates the compound's utility in developing high-performance fluorescent sensing materials (Fan et al., 2016).

Fluorescence Derivatization

- Fluorescence Derivatization of Amino Acids : A study on the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids highlighted its use as a fluorescent derivatizing reagent. The resulting derivatives showed strong fluorescence, demonstrating potential applications in biological assays (Frade et al., 2007).

Pharmaceutical Research

- Synthesis of Class II-Selective Histone Deacetylase Inhibitors : The synthesis and evaluation of benzamide derivatives for their potential as selective inhibitors of class II histone deacetylases in pharmaceutical research were explored. These compounds have implications in the development of new therapeutic agents (Mai et al., 2005).

Polymer Science

- Synthesis of Aromatic Polyamides : Research into the synthesis of aromatic polyamides containing naphthalene-oxy-benzamide units has implications for developing new materials with specific properties like solubility and thermal stability (Ghodke et al., 2021).

Molecular Imaging

- Development of Fluorophore for Binding Interactions : Studies on a novel naphthalene-based fluorophore have explored its binding interactions with serum albumins, providing insights into molecular imaging and the development of new fluorescence probes for biological applications (Pal et al., 2015).

Mechanism of Action

properties

IUPAC Name |

2-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-18-11-4-3-9-17(18)20(24)22-13-12-19(23)16-10-5-7-14-6-1-2-8-15(14)16/h1-11,19,23H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFMXMDGOSJBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)